(2-Methanesulfonylphenyl)methanesulfonyl chloride
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Overview
Description
“(2-Methanesulfonylphenyl)methanesulfonyl chloride” is an organosulfur compound . The IUPAC name for this compound is [2-(methylsulfonyl)phenyl]methanesulfonyl chloride . It has a molecular weight of 268.74 .
Synthesis Analysis
Methanesulfonyl chloride, a related compound, is manufactured by the reaction of methane and sulfuryl chloride in a radical reaction . Another method of manufacture entails chlorination of methanesulfonic acid with thionyl chloride or phosgene .Molecular Structure Analysis
The InChI code for “this compound” is1S/C8H9ClO4S2/c1-14(10,11)8-5-3-2-4-7(8)6-15(9,12)13/h2-5H,6H2,1H3
. Chemical Reactions Analysis
Methanesulfonyl chloride is a precursor to many compounds because it is highly reactive . It is an electrophile, functioning as a source of the “CH3SO2+” synthon . Methanesulfonyl chloride is mainly used to give methanesulfonates by its reaction with alcohols in the presence of a non-nucleophilic base .Physical And Chemical Properties Analysis
“this compound” is a colorless liquid that dissolves in polar organic solvents . It has a molecular weight of 268.74 .Scientific Research Applications
Electrochemical Properties and Ionic Liquids
Methanesulfonyl chloride (MSC) has been studied for its role in forming room temperature ionic liquids with AlCl3. Research by Su, Winnick, & Kohl (2001) investigated the electrochemical properties of vanadium pentoxide (V2O5) films in MSC-based electrolytes, highlighting its potential in sodium insertion and cathode material applications for batteries.
Molecular Structure Analysis
The molecular structure of methane sulfonyl chloride has been analyzed through electron diffraction, revealing detailed geometric parameters and comparing structures with related compounds (Hargittai & Hargittai, 1973). This foundational work aids in understanding the chemical reactivity and bonding characteristics of sulfonyl chloride compounds.
Chemical Reaction Mechanisms
One study focused on the one-electron reduction of methanesulfonyl chloride, exploring the formation and decay of electron adducts and sulfonyl radicals (Tamba et al., 2007). This research is crucial for understanding the compound's behavior in various redox processes and its potential applications in organic synthesis and isomerization reactions.
Organic Synthesis Applications
In organic synthesis, methanesulfonyl chloride has been utilized as a reagent in the Pd-catalyzed N-arylation of methanesulfonamide, offering a method to avoid genotoxic impurities and byproducts in pharmaceutical manufacturing (Rosen et al., 2011). Such applications underscore the compound's value in developing safer and more efficient synthetic routes.
Mechanism of Action
Safety and Hazards
“(2-Methanesulfonylphenyl)methanesulfonyl chloride” is fatal if swallowed, fatal in contact with skin, and fatal if inhaled . It causes severe skin burns and eye damage, may cause respiratory irritation, and may cause drowsiness or dizziness . It is also harmful to aquatic life with long-lasting effects .
properties
IUPAC Name |
(2-methylsulfonylphenyl)methanesulfonyl chloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9ClO4S2/c1-14(10,11)8-5-3-2-4-7(8)6-15(9,12)13/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ISTVKPVROGPHTI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=CC=C1CS(=O)(=O)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9ClO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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